Researchers have explored N-(1-cyclopropylethyl)-4-fluorobenzamide and its derivatives as potential antipsychotic agents []. This application stems from the compound's interaction with dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, all of which are implicated in psychotic disorders. Preclinical studies have shown that these compounds can reduce phencyclidine-induced hyperactivity, a model of schizophrenia, with a favorable safety profile.
The general pharmacophore of HIV-1 integrase inhibitors served as inspiration for the creation of a new family of 2-hydroxy acetophenone derivatives that included substituted benzamide or N-phenylthiourea groups []. A compound with a 4-fluorobenzamide ring (compound 7) was one of the most effective of these compounds, which generally showed moderate anti-viral activity (EC50 values ranging from 40 to 140 μM). This compound's capacity to inhibit HIV-1 replication was demonstrated by EC50 values of 40 M, respectively.
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1
CAS No.: